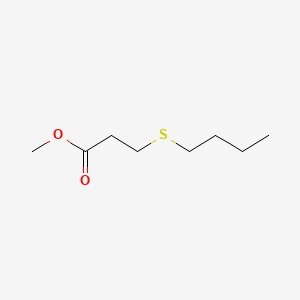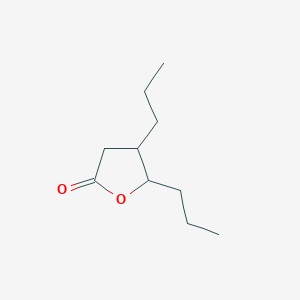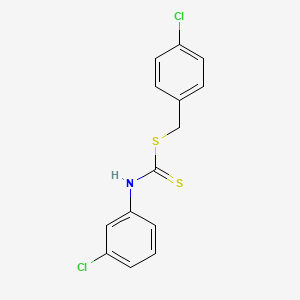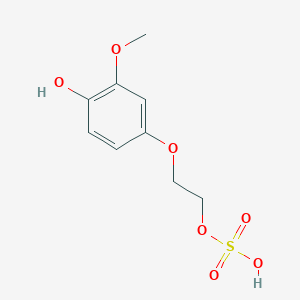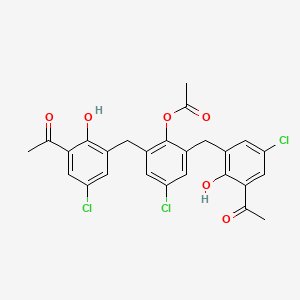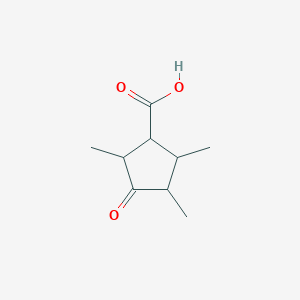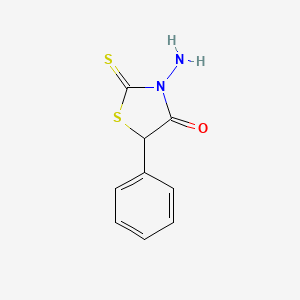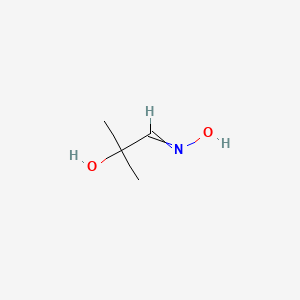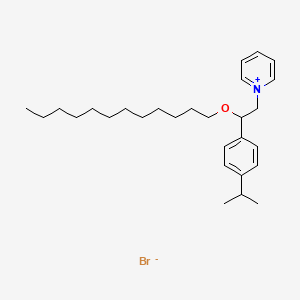
1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a pyridinium core with a dodecycloxy and isopropylphenethyl substituent, imparts distinct physicochemical properties that make it valuable for specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide typically involves the quaternization of pyridine with the appropriate alkyl halide. The reaction is carried out under reflux conditions in an organic solvent such as acetonitrile or ethanol. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding pyridinium N-oxide.
Reduction: Formation of the corresponding pyridine derivative.
Substitution: Formation of various substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide has been extensively studied for its applications in:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This property is particularly useful in its antimicrobial activity, where it targets the cell membranes of bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium bromide: Commonly used in surfactant formulations.
Uniqueness: 1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide stands out due to its specific structural features, which impart unique physicochemical properties. The presence of the dodecycloxy group enhances its lipophilicity, making it more effective in disrupting lipid membranes compared to other similar compounds .
Eigenschaften
CAS-Nummer |
21270-25-7 |
|---|---|
Molekularformel |
C28H44BrNO |
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
1-[2-dodecoxy-2-(4-propan-2-ylphenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C28H44NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-23-30-28(24-29-21-14-13-15-22-29)27-19-17-26(18-20-27)25(2)3;/h13-15,17-22,25,28H,4-12,16,23-24H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OVSGBXSBWFHHTF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCOC(C[N+]1=CC=CC=C1)C2=CC=C(C=C2)C(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)

